molecular formula C6H8NO3P B1200514 (4-Aminophenyl)phosphonic acid CAS No. 5337-17-7

(4-Aminophenyl)phosphonic acid

Cat. No.: B1200514
CAS No.: 5337-17-7
M. Wt: 173.11 g/mol
InChI Key: OAOBMEMWHJWPNA-UHFFFAOYSA-N
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Description

(4-Aminophenyl)phosphonic acid (CAS 5337-17-7) is an aromatic aminophosphonic acid featuring a phosphonic acid (-PO₃H₂) group directly attached to the para position of an aniline moiety. Structurally, it is a bioisostere of para-aminobenzoic acid, where the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid group (Figure 1). This substitution significantly alters its physicochemical properties, such as acidity, solubility, and molecular geometry, which influence its biological interactions .

The compound is synthesized via methods involving condensation reactions of 4-nitrobenzaldehyde derivatives followed by reduction and phosphorylation, as described in related bisphosphonate syntheses . Characterization typically employs NMR, mass spectrometry, and HPLC to confirm purity (>95%) . Its applications span enzyme inhibition, antimicrobial activity, and material science due to its metal-chelating properties .

Properties

IUPAC Name

(4-aminophenyl)phosphonic acid
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InChI

InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOBMEMWHJWPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20201532
Record name Phosphanilic acid
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Molecular Weight

173.11 g/mol
Source PubChem
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CAS No.

5337-17-7
Record name P-(4-Aminophenyl)phosphonic acid
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Record name Phosphanilic acid
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Preparation Methods

Diethyl (4-Aminophenyl)phosphonate as a Precursor

The most direct route involves acid-catalyzed hydrolysis of diethyl (4-aminophenyl)phosphonate, a commercially available intermediate. This method leverages the stability of phosphonate esters under storage and their reactivity under acidic conditions.

Reaction Conditions

  • Reagents : Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr).

  • Temperature : Reflux (100–120°C).

  • Duration : 12–24 hours.

  • Workup : Neutralization with aqueous base, followed by recrystallization or column chromatography.

The reaction proceeds via nucleophilic attack on the phosphorus center, cleaving the ethyl ester groups to yield the phosphonic acid. A typical protocol reports >85% yield with >98% purity after purification.

Mechanistic Insights

The hydrolysis mechanism involves protonation of the ester oxygen, rendering the phosphorus electrophilic. Subsequent water-mediated cleavage releases ethanol and generates the phosphonic acid. The amine group remains intact due to its ortho-directing nature, which minimizes side reactions.

Reduction of Nitrophenylphosphonate Derivatives

Two-Step Synthesis from Nitro Precursors

An alternative route begins with diethyl (4-nitrophenyl)phosphonate, which undergoes catalytic hydrogenation followed by hydrolysis:

  • Hydrogenation :

    • Catalyst : 0.5–1.0 wt% palladium on carbon (Pd/C).

    • Pressure : 0.2–1.0 atm H₂.

    • Solvent : Absolute ethanol or tetrahydrofuran.

    • Yield : 94–98%.

    The nitro group is selectively reduced to an amine without affecting the phosphonate ester.

  • Hydrolysis :
    Identical to Section 2.1, yielding this compound.

Advantages and Limitations

This method avoids handling aromatic amines during phosphorylation but requires stringent control over hydrogenation conditions to prevent over-reduction.

Direct Phosphorylation of 4-Nitroaniline

Michealis-Arbuzov Reaction

While less common, the phosphonic acid group can be introduced via the Michealis-Arbuzov reaction:

  • Substrate : 4-Nitroaniline.

  • Reagent : Triethyl phosphite (P(OEt)₃).

  • Conditions : 150–180°C, 6–12 hours.

The nitro group is subsequently reduced using SnCl₂/HCl or catalytic hydrogenation. However, this route suffers from moderate yields (50–60%) due to competing side reactions.

Physicochemical Characterization

Key properties of this compound are summarized below:

PropertyValueSource
Molecular FormulaC₆H₈NO₃P
Molecular Weight173.11 g/mol
Melting Point245°C
Purity (HPLC)>98.0%
λₘₐₛ (HCl aq.)269 nm
SolubilitySparingly soluble in water

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to tyrosine kinase inhibitors and DNA repair enzyme modulators. For example, phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) exploit its ability to mimic DNA phosphate backbones.

Material Science

Its chelating ability facilitates the synthesis of lanthanide-based luminescent materials and corrosion-resistant coatings.

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phosphonic acid group can be reduced to phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

(4-Aminophenyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can chelate metal ions. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

Phosphonic acids exhibit distinct acidity (pKa) and hydrophilicity (log P) compared to carboxylic acids and sulfonic acids. Key data are summarized in Table 1 .

Table 1: Physicochemical Properties of (4-Aminophenyl)phosphonic Acid and Analogues

Compound Structure pKa (Phosphonic Acid) Log P Water Solubility
This compound C₆H₄(NH₂)PO₃H₂ ~2.0–2.5* <2.0 High
Phenylphosphonic acid C₆H₅PO₃H₂ 1.5–2.0 0.49 Moderate
Alaninophosphonic acid CH₂(NH₂)PO₃H₂ ~1.8–2.3 -1.2 Very High
(S)-Phenylalanine C₆H₅CH₂CH(NH₂)COOH 2.2 (COOH), 9.1 (NH₂) 1.4 Moderate
Phaclofen (GABAB antagonist) C₆H₅PO₃H₂ derivative ~2.5 <2.0 High

*Estimated based on arylphosphonic acid trends .

  • Acidity: The phosphonic acid group in this compound is ~2–3 log units more acidic than carboxylic acids, enhancing its ionic interactions in biological systems .
  • Hydrophilicity : Log P values <2.0 indicate higher hydrophilicity compared to carboxylic acids (e.g., phenylalanine, log P = 1.4), improving water solubility and bioavailability .

Structural and Functional Comparisons

Arylphosphonic Acids vs. Carboxylic Acids
  • Bioisosterism : The tetrahedral geometry of phosphonic acids mimics transition states in enzymatic reactions, enabling potent inhibition. For example, (S)-APEP, a phenylalanine analogue with a phosphonic acid group, shows higher affinity for phenylalanine ammonia-lyase (PAL) due to stronger electrostatic interactions .
  • Enzyme Inhibition : Substitution of carboxylic acid with phosphonic acid in baclofen (GABAB agonist) yields phaclofen, a selective antagonist, highlighting the role of phosphonic acid in modulating receptor binding .
Comparison with Other Aminophosphonates
  • Aliphatic vs. Aromatic: Alaninophosphonic acid (aliphatic) has a lower log P (-1.2) than this compound (<2.0), reflecting enhanced solubility but reduced membrane permeability in aliphatic derivatives .
  • Bisphosphonates: Compounds like (2-(4-Aminophenyl)-1-hydroxyethane-1,1-diyl)bis(phosphonic acid) (APHBP) show dual phosphonic acid groups, increasing bone-targeting capability but reducing solubility compared to mono-phosphonic acids .

Biological Activity

(4-Aminophenyl)phosphonic acid, also known as phosphanilic acid, is an organic phosphorus compound with the molecular formula C₆H₈NO₃P. It features an amino group (-NH₂) attached to a phenyl ring, which is connected to a phosphonic acid group (-PO₃H₂). This compound has garnered attention for its diverse biological activities, particularly in enzyme inhibition and antimicrobial properties.

This compound functions primarily as an enzyme inhibitor . It mimics the structure of phosphates and carboxylates, allowing it to bind to the active sites of various enzymes, thus inhibiting their activity. Notably, it has been shown to affect:

  • Proteases : Inhibiting these enzymes can disrupt protein metabolism.
  • Phosphatases : By mimicking substrates, it can alter phosphorylation states in signaling pathways.
  • Kinases : Its interaction can lead to changes in cellular signaling cascades.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits varying degrees of inhibition against different enzymes. For instance, studies on phosphonic acid analogs have shown that they can inhibit aminopeptidases with IC₅₀ values ranging from micromolar to millimolar concentrations, indicating that structural modifications can enhance or reduce inhibitory potency .

Compound Enzyme Target IC₅₀ (µM)
This compoundTDP12448 ± 36
Imidazopyridine analogsTDP1545 - 1660
Phosphono dipeptidesE. coliVaries

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound disrupts protein and nucleic acid synthesis, leading to bacterial growth inhibition . In studies involving phosphono dipeptides, it was found that the presence of specific amino acids at the N-terminal significantly influenced antibacterial efficacy against Escherichia coli and Serratia marcescens .

Study on Phosphonates as Enzyme Inhibitors

A study evaluated a series of phosphonic acid analogs derived from phenylalanine. The researchers aimed to discover new inhibitors for aminopeptidases by modifying the aromatic ring with halogens. The results indicated that these modifications could significantly enhance enzyme inhibition, suggesting potential therapeutic applications in targeting specific metabolic pathways .

Antibacterial Efficacy of Phosphono Dipeptides

In another investigation, various dipeptides containing this compound were synthesized and tested for their antibacterial activity. The study highlighted how structural variations impacted the ability of these compounds to penetrate bacterial membranes and exert their effects, reinforcing the importance of molecular structure in biological activity .

Q & A

Basic Research: What are the primary synthetic routes for (4-aminophenyl)phosphonic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves two main pathways:

  • Modified Mannich Reaction : Phosphorous acid reacts with formaldehyde and a primary amine (e.g., 4-aminophenol) under acidic conditions. Temperature (80–100°C) and stoichiometric ratios (1:1:1 for phosphorous acid, formaldehyde, and amine) are critical for optimizing yield .
  • Dialkyl Phosphite and Acyl Chloride : This method involves nucleophilic substitution, where dialkyl phosphites react with acyl chlorides. Solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hours) significantly impact purity .
    Key Consideration : Side reactions, such as over-alkylation or hydrolysis, require strict pH control (pH 4–6) and inert atmospheres to minimize byproducts .

Advanced Research: How do varying reporting limits (RLs) for phosphonic acid across laboratories complicate data comparability in residue analysis?

Methodological Answer:
Discrepancies arise due to inconsistent RLs (0.01–0.2 mg/kg) between labs. For example:

  • A lab with RL=0.1 mg/kg reporting "not detected" cannot be compared to a lab with RL=0.01 mg/kg detecting 0.063 mg/kg .
  • Standardization Protocol : Use matrix-matched calibration and inter-laboratory validation to harmonize RLs. Include internal standards (e.g., deuterated phosphonic acid) to correct for matrix effects .

Data Contradiction: Why do phosphonic acid concentrations exceed fosetyl levels by ~40-fold in agricultural samples?

Methodological Answer:
Phosphonic acid is a degradation product of fosetyl-aluminum (Fosetyl-Al). Its higher persistence and systemic mobility in plants explain the 40:1 ratio observed in CVUA Stuttgart’s analysis of 4,265 samples .

  • Degradation Pathway : Fosetyl-Al → Fosetyl → Phosphonic acid.
  • Analytical Challenge : Labs must convert phosphonic acid to fosetyl equivalents (×110/82 molecular weight ratio) but risk overestimating fosetyl-Al use if natural phosphonic acid sources (e.g., plant biosynthesis) are unaccounted for .

Advanced Research: How can researchers differentiate phosphonic acid origins (natural vs. synthetic) in organic certification?

Methodological Answer:

  • Isotopic Labeling : Use δ¹⁸O isotopic analysis to distinguish biosynthetic (plant-derived) vs. synthetic phosphonic acid .
  • Metabolite Profiling : Co-detection of fosetyl or phosphorous acid residues confirms synthetic origin, while standalone phosphonic acid may indicate natural biosynthesis .
    Certification Impact : Unidentified sources require additional audits and risk-based sampling .

Advanced Application: What role does this compound play in designing metal-organic frameworks (MOFs)?

Methodological Answer:
The phosphonic acid group coordinates with metal ions (e.g., Cu²⁺, Ln³⁺) to form MOFs with applications in:

  • Proton Conduction : Hydronium ion dynamics in PFSA-PFPA ionomers show enhanced conductivity at 80°C due to phosphonic acid’s strong H-bonding .
  • Luminescence : Europium(III)-phosphonate MOFs exhibit tunable emission for sensor design .
    Synthesis Tip : Hydrothermal conditions (120–150°C, 24–48 hours) optimize crystallinity .

Methodological Challenge: How to analyze phosphonic acid degradation pathways in environmental matrices?

Methodological Answer:

  • LC-MS/MS with Fragmentation Patterns : Monitor m/z transitions (e.g., phosphonic acid: m/z 82 → 63; fosetyl: m/z 110 → 82) to track degradation .
  • Soil Column Studies : Simulate leaching behavior under varying pH (4–8) and organic matter content to assess environmental persistence .

Biological Activity: Can this compound act as an enzyme inhibitor?

Methodological Answer:
Phosphonic acids mimic phosphate groups in biological systems, enabling:

  • Alkaline Phosphatase Inhibition : Competitive binding at the active site (Ki ~10⁻⁶ M) via P-O/P-C bond rigidity .
  • Antiviral Applications : Derivatives inhibit viral polymerases by substituting for pyrophosphate in nucleotide analogs .

Advanced Material Design: How do coordination properties of phosphonic acid influence nanocomposite performance?

Methodological Answer:

  • Layered Double Hydroxides (LDH) : Intercalation of phosphonic acid enhances thermal stability (>300°C) and ion-exchange capacity (2–3 meq/g) .
  • Proton Exchange Membranes (PEMs) : Sulfonic/phosphonic acid hybrid ionomers show reduced water swelling (<10%) and higher conductivity (0.1 S/cm at 80°C) .

Analytical Standards: What protocols ensure accurate quantification of this compound in pesticide residues?

Methodological Answer:

  • Certified Reference Materials (CRMs) : Use aminomethyl phosphonic acid standards (CAS 1066-51-9) stored at 0–6°C to prevent degradation .
  • Recovery Studies : Spike blank matrices (e.g., apple pulp) at 0.1–2.0 mg/kg and validate recovery rates (70–120%) via LC-MS/MS .

Environmental Impact: Does phosphonic acid persist in perennial crops, and how is this managed in long-term studies?

Methodological Answer:

  • Multi-Year Field Trials : Apple orchards treated with Fosetyl-Al show phosphonic acid residues for 3–5 years post-application. Use LC-MS/MS to monitor biennially .
  • Remediation Strategies : Soil amendments (e.g., biochar) reduce bioavailability by 30–50% via adsorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Aminophenyl)phosphonic acid
Reactant of Route 2
(4-Aminophenyl)phosphonic acid

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